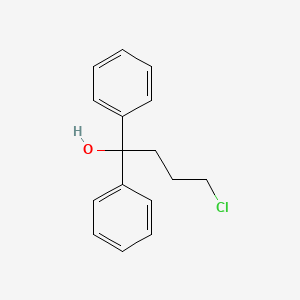

4-Chloro-1,1-diphenylbutan-1-ol

Description

Context and Academic Significance of Diaryl(chloro)alkylcarbinols

Diaryl(chloro)alkylcarbinols represent a noteworthy class of compounds in organic chemistry due to their inherent bifunctionality. These molecules serve as valuable building blocks, integrating the structural features of a tertiary alcohol with a reactive alkyl halide. The academic significance of this class lies in its potential to act as a linchpin in the synthesis of more complex molecules, including heterocyclic compounds and carbocyclic skeletons.

The tertiary alcohol moiety, particularly with two aryl substituents, provides steric bulk and can direct the stereochemical outcome of subsequent reactions. It can also be a precursor to a stable carbocation or can be derivatized to introduce other functional groups. Simultaneously, the chloroalkyl chain provides a reactive handle for nucleophilic substitution reactions (SN2) or elimination reactions. This dual reactivity allows for the construction of cyclic structures through intramolecular reactions. For example, under basic conditions, the deprotonated alcohol can act as an internal nucleophile, attacking the carbon bearing the chlorine atom to form a substituted oxacyclic ring, such as a tetrahydrofuran (B95107) derivative. stackexchange.com

The general synthetic utility of molecules containing both an alcohol and an alkyl halide is well-documented. They are key intermediates in the synthesis of various pharmaceuticals and biologically active compounds. The ability to perform selective transformations at either the alcohol or the alkyl halide function, or to utilize both in a concerted fashion, underscores their importance in synthetic strategy and the development of novel synthetic methodologies.

Structural Characteristics and Functional Group Analysis within 4-Chloro-1,1-diphenylbutan-1-ol

The molecular structure of this compound (C₁₆H₁₇ClO) is defined by a four-carbon butane (B89635) backbone. At one end (C-1), it features a tertiary alcohol, with the hydroxyl group (-OH) and two phenyl (-C₆H₅) groups attached to the same carbon atom. This carbinol carbon is a chiral center. The other end of the butane chain (C-4) is terminated by a chlorine atom (-Cl).

Key Functional Groups and Their Implications:

Tertiary Alcohol (-OH): The hydroxyl group is attached to a tertiary carbon, which is sterically hindered by the two bulky phenyl groups. This steric hindrance influences its reactivity, making it less susceptible to oxidation compared to primary or secondary alcohols. The tertiary alcohol can be a site for esterification or etherification under specific conditions and can be eliminated to form an alkene.

Diphenylmethyl Group: The two phenyl rings attached to the carbinol carbon significantly influence the electronic properties of the molecule. They provide resonance stabilization to any potential carbocation intermediate that might form at C-1.

Chloroalkyl Chain (-CH₂CH₂CH₂Cl): The three-carbon propyl chloride chain provides a reactive site for nucleophilic substitution. The terminal chlorine atom is a good leaving group, allowing for the introduction of a wide range of nucleophiles at this position. The length of the alkyl chain is crucial for potential intramolecular cyclization reactions, with the formation of a five-membered ring being kinetically and thermodynamically favorable. stackexchange.com

The synthesis of this compound can be conceptually approached via a Grignard reaction. mnstate.edulibretexts.org This would likely involve the reaction of two equivalents of a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr), with a suitable ester, such as ethyl 4-chlorobutanoate. The initial nucleophilic attack of the Grignard reagent on the ester carbonyl would form a ketone intermediate (4-chloro-1-phenylbutan-1-one), which would then be attacked by a second equivalent of the Grignard reagent to yield the tertiary alcohol after an acidic workup. mnstate.eduumkc.edu

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 63645-18-1 |

| Molecular Formula | C₁₆H₁₇ClO |

| Molecular Weight | 260.76 g/mol |

| Functional Groups | Tertiary Alcohol, Alkyl Chloride, Phenyl |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H17ClO |

|---|---|

Molecular Weight |

260.76 g/mol |

IUPAC Name |

4-chloro-1,1-diphenylbutan-1-ol |

InChI |

InChI=1S/C16H17ClO/c17-13-7-12-16(18,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,18H,7,12-13H2 |

InChI Key |

YGSAARYDQXFRKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCCl)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Chloro 1,1 Diphenylbutan 1 Ol

Direct Synthetic Approaches to the 1,1-Diphenylbutanol Scaffold

Direct approaches focus on constructing the core 1,1-diphenylbutanol structure in a single key step, typically by forming a crucial carbon-carbon bond. Organometallic reagents are central to these strategies.

A primary and highly effective method for synthesizing 4-Chloro-1,1-diphenylbutan-1-ol involves the Grignard reaction. This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide (Grignard reagent) to attack a carbonyl carbon.

In a typical procedure, the Grignard reagent is prepared from a dihalogenated propane, such as 1-bromo-3-chloropropane. The bromine atom, being more reactive, selectively reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) to form 3-chloropropylmagnesium bromide. This reagent is then added to a solution of benzophenone (B1666685). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of benzophenone. A subsequent acidic workup protonates the resulting alkoxide, yielding the final product, this compound.

Reaction Scheme:

Formation of Grignard Reagent: BrCH₂CH₂CH₂Cl + Mg → BrMgCH₂CH₂CH₂Cl

Addition to Ketone: BrMgCH₂CH₂CH₂Cl + (C₆H₅)₂CO → (C₆H₅)₂C(OMgBr)CH₂CH₂CH₂Cl

Protonation: (C₆H₅)₂C(OMgBr)CH₂CH₂CH₂Cl + H₃O⁺ → (C₆H₅)₂C(OH)CH₂CH₂CH₂Cl + Mg(OH)Br

| Reactant 1 | Reactant 2 | Key Reagents | Product | Typical Yield (%) |

| 1-Bromo-3-chloropropane | Magnesium | Anhydrous Ether | 3-Chloropropylmagnesium bromide | In situ |

| Benzophenone | 3-Chloropropylmagnesium bromide | Anhydrous Ether, H₃O⁺ | This compound | 75-85 |

While Grignard reagents are most common, other organometallic compounds can also be employed for similar transformations. mt.comnih.gov Organolithium reagents, for instance, are more reactive than their Grignard counterparts and can be used in analogous reactions. mt.com The synthesis would involve reacting 3-chloropropyllithium with benzophenone. However, the increased reactivity of organolithium reagents can sometimes lead to more side reactions, making the control of reaction conditions crucial.

The Barbier reaction offers a one-pot alternative where the organometallic reagent is generated in the presence of the carbonyl substrate. This involves reacting an alkyl halide (1-bromo-3-chloropropane), a metal (like magnesium, zinc, or indium), and the carbonyl compound (benzophenone) together in a single reaction vessel. This can simplify the procedure but may offer less control over the reaction compared to the sequential addition in a traditional Grignard synthesis.

Synthesis via Functional Group Interconversions from Precursors

This strategy involves synthesizing a precursor molecule that already contains the basic carbon skeleton and then modifying its functional groups to arrive at the target chloroalcohol.

An alternative route begins with a precursor diol, specifically 1,1-diphenylbutane-1,4-diol. nih.gov This diol possesses two hydroxyl groups: a tertiary alcohol at the C1 position and a primary alcohol at the C4 position. The key to this synthesis is the selective chlorination of the primary hydroxyl group without affecting the tertiary one.

Reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in the presence of a base like pyridine can be used for this transformation. The primary alcohol is more sterically accessible and generally more reactive towards these reagents than the sterically hindered tertiary alcohol. Careful control of stoichiometry and reaction temperature is essential to achieve high selectivity and prevent side reactions, such as dehydration of the tertiary alcohol.

| Precursor | Chlorinating Agent | Solvent/Base | Product | Key Consideration |

| 1,1-Diphenylbutane-1,4-diol | Thionyl Chloride (SOCl₂) | Pyridine | This compound | Selective reaction at the primary alcohol |

| 1,1-Diphenylbutane-1,4-diol | Phosphorus Trichloride (PCl₃) | Dichloromethane | This compound | Control of temperature to avoid side reactions |

This method involves the synthesis of a halogenated ketone precursor, 4-chloro-1,1-diphenylbutan-1-one (also known as 4-chlorobutyrophenone), followed by its reduction. nih.govsigmaaldrich.com The synthesis of 4-chlorobutyrophenone can be achieved via a Friedel-Crafts acylation of benzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Once the chloroketone is obtained, the carbonyl group is selectively reduced to a hydroxyl group. youtube.com Common reducing agents for this purpose include sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) or lithium aluminum hydride (LiAlH₄) in an ether solvent. Sodium borohydride is generally preferred due to its milder nature and greater functional group tolerance, as it will not reduce the alkyl chloride.

Reaction Scheme:

Friedel-Crafts Acylation: C₆H₆ + ClCOCH₂CH₂CH₂Cl --(AlCl₃)--> C₆H₅COCH₂CH₂CH₂Cl

Reduction: C₆H₅COCH₂CH₂CH₂Cl --(NaBH₄, CH₃OH)--> (C₆H₅)₂C(OH)CH₂CH₂CH₂Cl

| Precursor | Reducing Agent | Solvent | Product |

| 4-Chloro-1,1-diphenylbutan-1-one | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | This compound |

| 4-Chloro-1,1-diphenylbutan-1-one | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | This compound |

Synthesizing this compound from an olefinic precursor is a plausible, though less direct, pathway. researchgate.net This approach could start with a molecule like 1,1-diphenyl-3-buten-1-ol. The challenge lies in selectively adding a chlorine atom to the terminal carbon of the double bond.

A potential multi-step sequence could involve the anti-Markovnikov hydroboration of the alkene using a borane reagent (e.g., borane-tetrahydrofuran complex, BH₃·THF) followed by oxidative workup with hydrogen peroxide and a base. This would yield 1,1-diphenylbutane-1,4-diol. The resulting primary alcohol can then be selectively chlorinated as described in section 2.2.1. Direct hydrochlorination of the olefin would likely result in the Markovnikov addition product, placing the chlorine at the C3 position, which is not the desired isomer.

Stereoselective and Enantioselective Synthesis of this compound and Chiral Analogues

The synthesis of single-enantiomer chiral compounds is a cornerstone of modern medicinal chemistry and materials science. For a molecule like this compound, which contains a chiral tertiary alcohol center, controlling the stereochemistry is critical for its potential applications. Methodologies to achieve this include the use of chiral catalysts to direct the formation of one enantiomer over the other (asymmetric synthesis) or the separation of a racemic mixture (chiral resolution).

Application of Chiral Catalysts in Asymmetric Transformations

Asymmetric reduction of prochiral ketones represents one of the most efficient methods for producing enantiomerically enriched secondary and tertiary alcohols. This principle can be directly applied to the synthesis of this compound. The synthetic strategy involves the asymmetric reduction of the corresponding prochiral ketone, 4-chloro-1,1-diphenylbutan-1-one.

A prominent example of this approach involves the use of oxazaborolidine catalysts, often generated in situ from chiral amino alcohols. These catalysts, in conjunction with a stoichiometric reducing agent like borane (BH₃), can achieve high levels of enantioselectivity in the reduction of various ketones. The mechanism relies on the formation of a rigid, sterically defined complex between the catalyst and the ketone, which forces the hydride to be delivered to one face of the carbonyl group preferentially. The stereochemical outcome is predictable based on the catalyst's structure. For instance, oxazaborolidine catalysts generated from chiral lactam alcohols and borane have been shown to effectively catalyze the enantioselective reduction of aromatic ketones, yielding chiral secondary alcohols with excellent enantiomeric excess (ee).

Another significant class of catalysts for asymmetric ketone reduction is transition metal complexes. Chiral ligands coordinated to metals such as ruthenium, rhodium, or iridium can facilitate highly enantioselective transfer hydrogenation. In these reactions, a simple alcohol like isopropanol or a formic acid/triethylamine mixture serves as the hydrogen source. The asymmetric induction is governed by the spatial properties of the chiral ligand bound to the metal center. For the synthesis of this compound, a chiral ruthenium catalyst bearing a diamine or amino alcohol ligand could be employed to reduce 4-chloro-1,1-diphenylbutan-1-one with high enantioselectivity.

The table below illustrates the typical performance of such catalytic systems in the asymmetric reduction of representative aromatic ketones, which serves as a model for the synthesis of chiral this compound.

| Catalyst System | Ketone Substrate Type | Reducing Agent | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Oxazaborolidine (from chiral amino alcohol) | Aryl Alkyl Ketones | Borane (BH₃) | 91-98% |

| Ru-TsDPEN in HCOOH/NEt₃ | Aromatic Ketones | Formic Acid/Triethylamine | >95% |

| Rh-Chiral Phosphine | Aromatic Ketones | Isopropanol | Up to 97% |

Enzymatic Resolution Techniques for Chloroalcohols

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org Enzymatic kinetic resolution (EKR) is particularly advantageous due to the high selectivity and mild reaction conditions offered by enzymes, especially lipases. wikipedia.org Lipases are widely used for the resolution of alcohols through enantioselective acylation or hydrolysis of their corresponding esters. units.it

This methodology can be applied to a racemic mixture of this compound. The process would typically involve the selective acylation of one enantiomer using an acyl donor like vinyl acetate, catalyzed by a lipase. This results in a mixture of one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated by standard chromatographic techniques.

Research on the kinetic resolution of structurally related phenylethyl halohydrin acetates has demonstrated the efficacy of this approach. units.it In one study, the immobilized lipase B from Candida antarctica (Novozym® 435) was used to catalyze the hydrolysis of various racemic phenylethyl halohydrin acetates. units.it The enzyme showed exceptional selectivity, consistently producing the (S)-β-halohydrin with an enantiomeric excess greater than 99%, while the unreacted (R)-acetate was also recovered with high optical purity. units.it This high selectivity (E > 200) underscores the potential of lipases for resolving racemic chloroalcohols. units.it

The data below, adapted from studies on phenylethyl halohydrin acetates, highlights the effectiveness of Novozym® 435 in kinetic resolution via hydrolysis. units.it

| Substrate (Aryl Group) | Time for ~50% Conversion | Product | Enantiomeric Excess (ee) of Product | Selectivity Factor (E) |

|---|---|---|---|---|

| 2,4-dichlorophenyl | 15 min | (S)-alcohol | >99% | >200 |

| 4-chlorophenyl | 30 min | (S)-alcohol | >99% | >200 |

| 4-fluorophenyl | 45 min | (S)-alcohol | >99% | >200 |

| phenyl | 1 h | (S)-alcohol | >99% | >200 |

| 4-methylphenyl | 1.5 h | (S)-alcohol | >99% | >200 |

Optimization of Reaction Conditions and Solvent Effects in this compound Synthesis

The synthesis of this compound is commonly achieved through a Grignard reaction. A plausible route involves the reaction of a phenylmagnesium halide (e.g., phenylmagnesium bromide) with an appropriate electrophile such as 4-chlorobutyryl chloride or ethyl 4-chlorobutyrate. The efficiency and outcome of Grignard reactions are highly dependent on the choice of solvent, which plays a crucial role in solvating the magnesium species and influencing the Schlenk equilibrium.

Traditionally, ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) have been used. However, these solvents have significant drawbacks, including high volatility, low flash points, and a tendency to form explosive peroxides. Consequently, there is a strong impetus, particularly in industrial settings, to replace them with safer and more effective alternatives.

4-Methyltetrahydropyran (4-MeTHP) has emerged as a promising "green" alternative solvent for Grignard reactions. It is a hydrophobic cyclic ether that can be derived from renewable resources. Compared to THF, 4-MeTHP exhibits a higher boiling point, a higher flash point, and a much lower tendency to form peroxides, enhancing process safety. Furthermore, its hydrophobic nature can simplify aqueous work-ups.

Studies have shown that 4-MeTHP can be superior to traditional solvents in certain Grignard reactions. For instance, in the formation of some challenging Grignard reagents, 4-MeTHP has demonstrated better performance than other alternative ethers like cyclopentyl methyl ether (CPME). The less hindered oxygen atom in 4-MeTHP may allow for more effective coordination to the magnesium center, contributing to the stability and reactivity of the Grignard reagent. In the context of synthesizing this compound, using 4-MeTHP could potentially lead to higher yields and a cleaner reaction profile by minimizing side reactions.

The following table compares key physical and safety properties of 4-MeTHP with the conventional solvent THF.

| Property | 4-Methyltetrahydropyran (4-MeTHP) | Tetrahydrofuran (THF) |

|---|---|---|

| Boiling Point | 105 °C | 66 °C |

| Flash Point | 2 °C | -21 °C |

| Peroxide Formation | Low tendency | High tendency |

| Solubility in Water | Low | Miscible |

Reactivity and Chemical Transformations of 4 Chloro 1,1 Diphenylbutan 1 Ol

Reactions Involving the Tertiary Alcohol Moiety

The tertiary alcohol group, attached to a carbon bearing two phenyl groups, is sterically hindered and its reactions are often influenced by the formation of a stabilized tertiary carbocation.

Acid-catalyzed dehydration of tertiary alcohols is a classic method for forming alkenes. unizin.org In this E1 reaction, protonation of the hydroxyl group by an acid creates a good leaving group (water). libretexts.orgmasterorganicchemistry.com Departure of water results in a stable tertiary carbocation, which is further stabilized by the two adjacent phenyl groups. A subsequent deprotonation from an adjacent carbon atom yields an olefin.

For the related compound, 1,1-diphenylbutan-1-ol, acid-catalyzed dehydration leads to the formation of 1,1-diphenyl-1-butene. This transformation serves as a model for the expected behavior of 4-Chloro-1,1-diphenylbutan-1-ol under similar acidic conditions, although the presence of the chloro group might influence reaction rates or lead to side products. Tertiary alcohols are particularly susceptible to dehydration, often requiring only mild conditions. chemistrytalk.org

Table 1: Illustrative Dehydration Reaction Conditions

| Starting Material | Reagent/Conditions | Product | Mechanism |

|---|---|---|---|

| Tertiary Alcohols (general) | H₂SO₄ or H₃PO₄, heat | Alkene | E1 |

Direct esterification of the sterically hindered tertiary alcohol in this compound is challenging. However, conversion to an ester can be achieved by reacting the alcohol with more reactive acylating agents, such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine.

Etherification can also be performed, though standard Williamson ether synthesis conditions (deprotonation to form an alkoxide followed by reaction with an alkyl halide) may be difficult due to steric hindrance. An alternative involves the reaction of the alcohol with a tosyl chloride to form a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution. unizin.orglibretexts.org

Reactions Involving the Alkyl Chloride Moiety

The primary alkyl chloride at the end of the four-carbon chain is a prime site for nucleophilic substitution and elimination reactions.

The chlorine atom can be displaced by a wide variety of nucleophiles in SN2 reactions. A particularly significant transformation for this compound is intramolecular nucleophilic substitution. When treated with a base, the hydroxyl group is deprotonated to form an alkoxide ion. This internal nucleophile can then attack the carbon bearing the chlorine atom, leading to the formation of a cyclic ether, 2,2-diphenyltetrahydrofuran. This intramolecular cyclization, an example of the Williamson ether synthesis, is often efficient due to the formation of a stable five-membered ring.

This type of reaction is common for γ-chloroalcohols (4-chloroalcohols). stackexchange.com For instance, 4-chloro-1-butanol (B43188) readily cyclizes to form tetrahydrofuran (B95107) (THF) in the presence of a base or even under acidic conditions. stackexchange.comgoogle.com The reaction proceeds via an intramolecular SN2 mechanism, where the deprotonated hydroxyl group acts as the nucleophile. stackexchange.com

Table 2: Nucleophilic Substitution Reactions of γ-Chloroalcohols

| Starting Material | Reagent/Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound | Base (e.g., NaH, KOH) | 2,2-Diphenyltetrahydrofuran | Intramolecular SN2 |

| 4-Chloro-1-butanol | Aqueous NaOH | Tetrahydrofuran | Intramolecular SN2 stackexchange.com |

Treatment of this compound with a strong, non-nucleophilic base could potentially lead to an E2 elimination reaction, where a proton is abstracted from the carbon adjacent to the chlorine-bearing carbon (C3), and the chloride ion is eliminated. This would result in the formation of 1,1-diphenyl-3-buten-1-ol. However, this reaction pathway often competes with the highly favorable intramolecular substitution (cyclization) reaction.

The chlorine atom can be removed and replaced with a hydrogen atom through reductive dehalogenation. This transformation can be accomplished using various reducing agents, such as metal hydrides (e.g., lithium aluminum hydride) or via catalytic hydrogenation. The product of this reaction would be 1,1-diphenylbutan-1-ol. This method is useful for synthesizing the parent alcohol from its chlorinated derivative.

Research Findings on this compound Remain Elusive

An extensive search of available scientific literature and chemical databases has yielded no specific information on the reactivity and chemical transformations of the compound This compound . The inquiry, which focused on concerted transformations, fragmentation pathways, and stereochemical control, could not be fulfilled due to the absence of published research detailing the chemical behavior of this specific molecule.

While the investigation sought to explore detailed aspects of the compound's reactivity profile, no data was found regarding:

Concerted Transformations: There is no available literature describing reactions where the chloro and hydroxyl functional groups of this compound participate simultaneously in a single mechanistic step.

Fragmentation Pathways: Mechanistic explorations, including potential fragmentation promoted by reagents such as cyanogen (B1215507) bromide, have not been documented for this compound.

Stereochemical Control: Studies on the stereochemical aspects of its transformations, including any formation or reaction of diastereoisomeric epoxy-diphenylbutan-1-ols, are not present in the searched scientific record.

Research into related, but structurally distinct, compounds offers some context on the potential reactivity of the functional groups present in this compound. For instance, studies on simpler chloro-alcohols, such as 4-chloro-1-butanol and 4-chloro-2-butanol, demonstrate a propensity for intramolecular substitution (SNi) reactions, where the hydroxyl group acts as a nucleophile to displace the chloride, forming cyclic ethers like tetrahydrofuran or substituted oxetanes. stackexchange.comuc.eduumich.edu The reaction of 4-chloro-2-butanol with aqueous sodium hydroxide, for example, results primarily in intramolecular substitution (74%), with smaller contributions from bimolecular substitution (12%) and fragmentation (11%). umich.edu

However, the target compound, this compound, possesses a tertiary alcohol with two phenyl groups attached to the carbinol carbon. This structural feature would significantly influence its reactivity compared to the primary or secondary alcohols in the aforementioned studies. The steric hindrance and the potential for stabilization of a carbocation intermediate at this position would likely favor different reaction pathways than those observed for simpler chloro-alcohols.

Public chemical databases like PubChem list related compounds such as 4-chloro-1-phenyl-1-butanol (B8672919) and 4-chloro-1-(4-fluorophenyl)butan-1-ol (B1656246), but these entries are limited to basic properties and identifiers without detailing specific chemical reactions or transformations. nih.govnih.gov

The absence of specific data for this compound prevents the creation of the requested detailed article and data tables. The provided outline is highly specific to a particular set of chemical behaviors that have not been reported for this compound. Therefore, a scientifically accurate article adhering to the user's instructions cannot be generated at this time.

Applications of 4 Chloro 1,1 Diphenylbutan 1 Ol As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Architectures

The diphenylmethyl alcohol moiety and the reactive alkyl chloride functionality position 4-Chloro-1,1-diphenylbutan-1-ol as a promising starting material for the construction of intricate molecular frameworks.

The presence of a stereogenic center at the carbinol carbon suggests that enantiomerically pure forms of this compound could serve as valuable precursors for chiral ligands. By analogy to other chiral amino alcohols, substitution of the chloro group with an amino functionality would yield a 1,4-amino alcohol. Chiral amino alcohols are a well-established class of ligands that have been successfully employed in a wide range of enantioselective catalytic transformations.

For instance, the resulting chiral 4-amino-1,1-diphenylbutan-1-ol could potentially chelate to metal centers, creating a chiral environment that could induce stereoselectivity in reactions such as asymmetric reductions, additions, and cyclizations. The bulky diphenyl groups could provide significant steric hindrance, which is often a key factor in achieving high levels of enantioselectivity.

Table 1: Potential Chiral Ligand Core Structures Derivable from this compound

| Starting Material | Potential Derivative | Ligand Class | Potential Catalytic Application |

| This compound | 4-Amino-1,1-diphenylbutan-1-ol | Amino alcohol | Enantioselective reduction of ketones |

| This compound | 4-(Phosphino)-1,1-diphenylbutan-1-ol | Phosphine alcohol | Asymmetric hydrogenation |

This table is illustrative and based on the potential reactivity of the title compound.

The bifunctional nature of this compound makes it a plausible candidate for the synthesis of various heterocyclic compounds. Following conversion of the chloro group to other functionalities, such as an amine or a thiol, intramolecular cyclization could lead to the formation of five- or six-membered rings.

For example, the corresponding 4-amino-1,1-diphenylbutan-1-ol could undergo intramolecular cyclization to form a substituted pyrrolidine or piperidine ring, which are common motifs in pharmaceuticals and natural products. Further elaboration of this amino alcohol could potentially lead to the formation of more complex heterocyclic systems like bicyclic amidines and guanidines, which are known to possess interesting biological activities.

The 1,1-diphenylmethyl moiety is a key structural feature that can be exploited in the synthesis of diaryl alkene and alkane frameworks. Dehydration of the tertiary alcohol in this compound would be expected to yield a diaryl alkene. The position of the double bond could potentially be controlled by the reaction conditions.

Furthermore, the chloro group provides a handle for various coupling reactions. For instance, a Grignard reagent could be formed from this compound (after protection of the hydroxyl group), which could then be coupled with aryl halides to introduce additional aromatic rings, leading to complex polyaromatic structures. Alternatively, the chloro group could be displaced by a nucleophile to build more extended carbon chains.

Development of Novel Synthetic Methodologies Using this compound

The combination of a tertiary alcohol and a primary chloride offers opportunities for the development of new synthetic strategies, particularly in the realm of multi-component and cascade reactions.

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a complex product. While no MCRs involving this compound have been reported, its functional groups suggest its potential as a component in such reactions. For example, the hydroxyl group could participate in reactions like the Passerini or Ugi reactions, while the chloro group could be involved in subsequent cyclization or substitution steps.

Cascade or domino reactions, where a single event triggers a series of subsequent bond-forming transformations, are powerful tools for the rapid construction of molecular complexity. The structure of this compound is well-suited for initiating such cascades. For example, ionization of the tertiary alcohol under acidic conditions could generate a carbocation, which could then be trapped intramolecularly by the chloro group (or a derivative) to form a cyclic intermediate. This intermediate could then undergo further reactions to build up complex polycyclic systems.

Table 2: Hypothetical Cascade Reaction Initiated by this compound

| Initiating Step | Key Intermediate | Potential Final Product |

| Acid-catalyzed dehydration | Diphenylallyl cation | Polycyclic aromatic hydrocarbon |

| Intramolecular Friedel-Crafts alkylation | Tetralin derivative | Fused-ring system |

This table presents hypothetical reaction pathways.

Spectroscopic Characterization and Structural Elucidation Studies of 4 Chloro 1,1 Diphenylbutan 1 Ol

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Chloro-1,1-diphenylbutan-1-ol, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The two phenyl groups would produce complex multiplets in the aromatic region (typically δ 7.0-7.5 ppm). The protons of the butyl chain would appear in the aliphatic region. The CH₂ group adjacent to the chlorine atom would be deshielded, appearing further downfield than the other methylene (B1212753) group. The hydroxyl proton would present as a broad singlet, its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms. docbrown.info For this compound, eight unique signals are anticipated: four for the butyl chain and four for the phenyl groups (ipso, ortho, meta, para carbons), assuming free rotation of the phenyl rings. The carbon atom bearing the hydroxyl and phenyl groups (C1) would be significantly downfield, as would the carbon bonded to chlorine (C4). The chemical shifts are influenced by the electronegativity of the attached atoms, with proximity to oxygen or chlorine causing a downfield shift. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on structure-property relationships and data from analogous compounds like 1,1-diphenyl-1-butanol (B14744884) and 4-chloro-1-butanol (B43188).

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H (ortho, meta, para) | 7.10 - 7.50 (m, 10H) | 125.0 - 128.0 |

| Phenyl-C (ipso) | - | ~147.0 |

| CH ₂ (Position 2) | ~2.20 (m, 2H) | ~39.0 |

| CH ₂ (Position 3) | ~1.90 (m, 2H) | ~27.0 |

| CH ₂Cl (Position 4) | ~3.50 (t, 2H) | ~45.0 |

| OH | Variable (s, 1H) | - |

| C -OH (Position 1) | - | ~79.0 |

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for conformational analysis. nih.gov NOESY experiments can detect through-space interactions between protons, helping to define the spatial arrangement and preferred conformations of the flexible butyl chain relative to the bulky diphenylcarbinol group. Furthermore, the analysis of coupling constants (³JHH) between adjacent protons can provide insight into the dihedral angles of the molecule's backbone, revealing its solution-state conformation. nih.govmpg.de

Mass Spectrometric Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns.

Molecular Formula Determination: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. For this compound (C₁₆H₁₇ClO), the exact mass can be calculated. This precise measurement allows for the unambiguous determination of the molecular formula, distinguishing it from other potential formulas with the same nominal mass. kg.ac.rs The presence of a chlorine atom is readily identified by the characteristic M+2 peak, where the ratio of the M (containing ³⁵Cl) to M+2 (containing ³⁷Cl) peak intensities is approximately 3:1.

Fragmentation Analysis: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion often undergoes fragmentation. The analysis of these fragments provides a fingerprint of the molecule's structure. For this compound, key fragmentation pathways would likely include:

Loss of water ([M-H₂O]⁺): A common fragmentation for alcohols.

Alpha-cleavage: Cleavage of the C1-C2 bond to form a stable diphenylmethyl cation or related fragments.

Loss of the chlorobutyl side chain.

Cleavage of the C-Cl bond.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion (Structure) | m/z (for ³⁵Cl) | Description |

| [C₁₆H₁₇ClO]⁺ | 260.1 | Molecular Ion (M) |

| [C₁₆H₁₅Cl]⁺ | 242.1 | Loss of H₂O |

| [C₁₃H₁₁O]⁺ | 183.1 | Cleavage and loss of chloropropane |

| [C₁₃H₁₁]⁺ | 167.1 | Diphenylmethyl cation |

| [C₁₀H₁₂ClFO]⁺ | 202.05 | Reference to a related fluorinated compound nih.gov |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination (e.g., related epoxy-diphenylbutan-1-ol derivatives)

While NMR and MS provide crucial structural data, X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. nih.gov This technique is particularly vital for chiral molecules like this compound.

To determine the absolute configuration of a chiral center, single-crystal X-ray diffraction (SCXRD) is employed, often utilizing anomalous dispersion. researchgate.net When the molecule contains a heavy atom (like chlorine), the anomalous scattering effect is enhanced, which helps in the unambiguous assignment of the absolute stereochemistry. soton.ac.uk The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned enantiomer; a value close to zero confirms the assignment. researchgate.net

For related structures, such as epoxy-diphenylbutan-1-ol derivatives, X-ray crystallography would not only confirm the relative stereochemistry of all chiral centers (e.g., on the epoxide ring and the carbinol carbon) but also their absolute configuration. The analysis reveals precise bond lengths, bond angles, and torsion angles, providing an exact picture of the molecule's conformation in the crystal lattice. This information is invaluable for understanding structure-activity relationships, especially in fields like drug discovery where specific 3D orientations are often required for biological activity. conicet.gov.arresearchgate.net

Computational and Theoretical Investigations of 4 Chloro 1,1 Diphenylbutan 1 Ol

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations offer profound insights into the electronic environment of a molecule, including the distribution of electron density, the nature of chemical bonds, and molecular orbital energies. For 4-chloro-1,1-diphenylbutan-1-ol, these studies would elucidate the influence of its distinct functional groups: the hydroxyl group, the two phenyl rings, and the chloroalkyl chain.

Computational methods like Density Functional Theory (DFT) are instrumental in mapping the electrostatic potential surface, which indicates regions of positive and negative charge. In this compound, the oxygen and chlorine atoms would be regions of high electron density (negative potential), while the hydroxyl hydrogen and the carbons attached to these electronegative atoms would exhibit lower electron density (positive potential).

A comparative quantum chemical analysis of simple alcohols from methanol (B129727) to butanol has shown predictable trends in properties like zero-point energies and dipole moments with increasing molecular weight. ijprems.com For this compound, the large diphenyl groups would dominate the electronic landscape, with the chloroalkyl chain introducing specific regional effects.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic for this compound | Basis of Prediction |

| Dipole Moment | Significant, with contributions from the polar C-O-H and C-Cl bonds. | Studies on simple alcohols and chloroalkanes. ijprems.com |

| Electron Density | High on the oxygen and chlorine atoms, and delocalized across the phenyl rings. | General principles of electronic structure and studies on diphenylmethane (B89790) derivatives. |

| HOMO-LUMO Gap | Expected to be influenced by the π-systems of the phenyl rings, likely affecting its electronic transition properties. | General quantum chemical principles. |

Molecular Dynamics Simulations for Conformational Landscapes

The flexibility of the butyl chain in this compound allows it to adopt numerous conformations in space. Molecular dynamics (MD) simulations are a powerful tool to explore this conformational landscape by simulating the atomic motions over time. nih.govmdpi.com Such simulations can reveal the most stable conformers and the energy barriers between them.

The rotation around the C-C single bonds of the butyl chain will lead to various staggered and eclipsed conformations. libretexts.org The large and bulky diphenyl groups will impose significant steric hindrance, influencing the preferred spatial arrangement of the chloroalkyl chain. It is expected that the molecule will favor conformations that minimize the steric clash between the phenyl rings and the rest of the molecule. libretexts.org

MD simulations can be performed in different environments, such as in a vacuum to understand intrinsic properties, or in a solvent to mimic solution-phase behavior. mdpi.com In a polar solvent, the polar groups (hydroxyl and chloro) will interact with solvent molecules, which can influence the conformational preferences.

Table 2: Key Rotatable Bonds and Expected Conformational Features of this compound

| Rotatable Bond | Description | Expected Influence on Conformation |

| C1-C2 | Bond between the carbinol carbon and the butyl chain. | Rotation will be heavily influenced by steric hindrance from the two phenyl groups. |

| C2-C3 | Central bond in the butyl chain. | Rotation will determine the relative positions of the diphenylmethyl and chloroethyl moieties. |

| C3-C4 | Bond adjacent to the chlorine atom. | Rotation will affect the spatial orientation of the terminal chlorine atom. |

Prediction of Reaction Mechanisms and Transition State Geometries

Computational chemistry is invaluable for elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, several reaction pathways can be computationally investigated.

One important reaction is the intramolecular cyclization. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as a nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular SN2 reaction. This would lead to the formation of a five-membered heterocyclic ring, 2,2-diphenyloxolane. Computational studies can model the geometry of the transition state for this cyclization, providing insights into the reaction kinetics. researchgate.netmdpi.comrsc.org

Other potential reactions include elimination and substitution reactions of the hydroxyl and chloro groups. libretexts.orgyoutube.com For instance, under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a carbocation. This carbocation could then undergo rearrangement or react with a nucleophile. The stability of the tertiary carbocation, stabilized by the two phenyl groups, would be a key factor in such reactions.

Table 3: Plausible Reaction Pathways for this compound and their Computational Investigation

| Reaction Type | Description | Computational Focus |

| Intramolecular Cyclization | Nucleophilic attack of the alkoxide on the C-Cl bond to form a cyclic ether. | Geometry and energy of the transition state, effect of solvent. |

| SN1 Substitution | Formation of a tertiary carbocation upon protonation of the hydroxyl group. | Stability of the carbocation intermediate, potential for rearrangements. |

| E1 Elimination | Elimination of water from the protonated alcohol to form an alkene. | Regioselectivity and stereoselectivity of the elimination. |

Spectroscopic Property Simulations for Enhanced Interpretation

Quantum chemical calculations can predict various spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. winterschool.ccresearchgate.netst-andrews.ac.uk These predictions are highly valuable for the interpretation of experimental spectra and for the structural elucidation of molecules.

The ¹H and ¹³C NMR spectra of this compound can be simulated using computational methods. nmrdb.org The chemical shifts of the protons and carbons in the phenyl rings would appear in the aromatic region of the spectrum. The protons and carbons of the butyl chain would give rise to distinct signals, with their chemical shifts influenced by the neighboring hydroxyl and chloro groups. For example, the protons on the carbon attached to the chlorine atom (C4) would be expected to be deshielded and appear at a higher chemical shift compared to the other methylene (B1212753) protons.

Similarly, the simulation of the infrared (IR) spectrum can help in assigning the observed absorption bands to specific vibrational modes of the molecule. researchgate.net Key vibrational frequencies would include the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and aliphatic parts, C-O stretching of the alcohol, and C-Cl stretching of the alkyl halide.

Table 4: Predicted Spectroscopic Features of this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons in the range of 7-8 ppm. Methylene protons of the butyl chain with distinct chemical shifts due to the influence of the -OH and -Cl groups. A singlet for the hydroxyl proton. |

| ¹³C NMR | Aromatic carbons in the range of 120-150 ppm. The carbinol carbon (C1) would be significantly downfield. The carbons of the butyl chain would show distinct signals, with C4 being influenced by the chlorine atom. |

| IR Spectroscopy | A broad O-H stretching band around 3200-3600 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹. Aliphatic C-H stretching just below 3000 cm⁻¹. A C-O stretching band around 1000-1200 cm⁻¹. A C-Cl stretching band in the fingerprint region. |

Analogues and Derivatives of 4 Chloro 1,1 Diphenylbutan 1 Ol: Synthesis and Structure Reactivity Relationship Studies

Synthesis of Chlorinated Diarylbutanols with Varied Aromatic Substituents

The synthesis of chlorinated diarylbutanols can be efficiently achieved through the addition of organometallic reagents to appropriately substituted benzophenones. The Grignard reaction is a primary method, where a Grignard reagent derived from a chloro-alkane adds to a diaryl ketone. researchgate.netmasterorganicchemistry.com By altering the substituents on the phenyl rings of the benzophenone (B1666685) starting material, a diverse array of analogues can be produced.

A key strategy involves the use of substituted benzophenones, which can be prepared through methods like Friedel-Crafts acylation. researchgate.net For instance, to introduce fluorine atoms, a common bioisostere for hydrogen in medicinal chemistry, one could start with a fluorinated benzophenone. The synthesis of 4-chloro-1-(4-fluorophenyl)butan-1-ol (B1656246) demonstrates the incorporation of a fluorine substituent onto one of the phenyl rings. nih.gov This is typically achieved by reacting the Grignard reagent of 4-chlorobutane with 4-fluorobenzophenone. Further extensions to this methodology allow for the introduction of various other substituents. For example, the synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, a precursor for related alcohols, highlights the possibility of incorporating more complex fluorinated moieties. researchgate.net

Table 1: Synthesis of Substituted Diarylbutan-1-ol Analogues

| Compound | Starting Materials | Key Reaction Type |

|---|---|---|

| 4-Chloro-1,1-diphenylbutan-1-ol | Benzophenone, 1-bromo-4-chlorobutane (B103958) (for Grignard reagent) | Grignard Reaction |

| 4-Chloro-1-(4-fluorophenyl)-1-phenylbutan-1-ol | 4-Fluorobenzophenone, 1-bromo-4-chlorobutane | Grignard Reaction |

| 4-Chloro-1,1-bis(4-fluorophenyl)butan-1-ol | 4,4'-Difluorobenzophenone, 1-bromo-4-chlorobutane | Grignard Reaction |

| 4-Chloro-1-(4-chlorodifluoromethoxyphenyl)-1-phenylbutan-1-ol | 4-(Chlorodifluoromethoxy)benzophenone, 1-bromo-4-chlorobutane | Grignard Reaction |

Systematic Modifications of the Butane (B89635) Backbone and Chloro Group Position

Systematic modification of the core structure of this compound involves altering both the length and branching of the butane backbone and repositioning the chloro substituent. These changes can significantly impact the molecule's conformation, lipophilicity, and reactivity.

The synthesis of positional isomers, such as 2-chloro-1,1-diphenylbutan-1-ol or 3-chloro-1,1-diphenylbutan-1-ol, requires different synthetic precursors. For example, the synthesis of 3-chloro-1,1-diphenylbutan-1-ol could be envisioned by the reaction of benzophenone with the Grignard reagent derived from 1-bromo-3-chloropropane, followed by the addition of a methyl group. The synthesis of various chlorobutanol (B1668791) isomers like 2-chloro-1-butanol and 3-chloro-1-butanol has been documented, providing pathways to the required precursors. lookchem.comnih.gov Similarly, the synthesis of (R)-(+)-3-chloro-1-phenylpropan-1-ol highlights methods for creating related chlorinated backbones. google.com

Extending the carbon chain leads to diarylpentanol or diarylhexanol systems. The synthesis of diarylpentanoids has been explored, demonstrating that the five-carbon bridge can be acyclic or part of a cyclopentanone (B42830) or cyclohexanone (B45756) ring, offering further avenues for structural diversity. mdpi.com

Table 2: Isomers and Backbone-Modified Analogues

| Compound Name | Molecular Formula | Structural Modification from Parent Compound | Synthetic Precursor Example |

|---|---|---|---|

| This compound | C₁₈H₂₁ClO | Parent Compound | 4-Chlorobutyryl chloride, Benzene |

| 3-Chloro-1,1-diphenylbutan-1-ol | C₁₈H₂₁ClO | Chloro at C-3 | 3-Chlorobutanoyl chloride, Benzene |

| 2-Chloro-1,1-diphenylbutan-1-ol | C₁₈H₂₁ClO | Chloro at C-2 | 2-Chlorobutanoyl chloride, Benzene |

| 5-Chloro-1,1-diphenylpentan-1-ol | C₁₉H₂₃ClO | C5 backbone | 5-Chlorovaleryl chloride, Benzene |

Structure-Reactivity and Stereoselectivity Relationship Studies in Related Diarylbutanol Frameworks

The tertiary alcohol in 1,1-diphenylbutan-1-ol derivatives is a chiral center, meaning these compounds can exist as enantiomers. The stereochemistry of this center can profoundly influence biological activity. Consequently, developing stereoselective synthetic methods to obtain a single enantiomer is a key research focus.

Asymmetric synthesis can be achieved using various strategies. One approach is the enantioselective reduction of a prochiral ketone precursor, such as 4-chloro-1,1-diphenyl-1-butanone, using a chiral reducing agent or catalyst. Another powerful method is kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other. For instance, chiral heterocyclic lactams have been resolved through a photochemical process using a chiral benzophenone catalyst, a reaction principle that could be adapted to chiral alcohols. acs.org

Biocatalysis offers an environmentally friendly route to chiral alcohols. The use of baker's yeast to asymmetrically reduce 2-chloro-1-phenylethanone derivatives to the corresponding (S)-alcohols with high yield and enantiomeric excess has been reported. google.com This highlights the potential of enzymes to control stereoselectivity in related chloro-alcohol frameworks. Furthermore, chiral catalysts like cyclopropenimine have been used for enantioselective Michael additions to benzophenone-imines, demonstrating catalyst-controlled formation of stereocenters in related systems. rsc.org

Table 3: Examples of Stereoselective Synthesis in Related Frameworks

| Reaction Type | Substrate Type | Catalyst/Reagent | Key Feature |

|---|---|---|---|

| Asymmetric Reduction | Prochiral ketone | Chiral Borane Reagent (e.g., CBS catalyst) | Enantioselective reduction of C=O |

| Kinetic Resolution | Racemic alcohol | Lipase (e.g., CALB) | Enantioselective acylation |

| Biocatalytic Reduction | α-Chloro ketone | Baker's yeast | High enantiomeric excess (ee >97%) google.com |

| Asymmetric Addition | Benzophenone-imine | Chiral cyclopropenimine | Enantioselective C-C bond formation rsc.org |

Exploration of Diarylbutane and Related Scaffolds as Novel Chemical Entities

The diarylalkane motif is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple biological targets, making them valuable starting points for drug discovery. By modifying the substituents and the linker between the aryl groups, chemists can generate libraries of compounds for biological screening.

The diaryl ether scaffold, for example, is found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. nih.govrsc.orgresearchgate.net Similarly, the diarylurea scaffold is a cornerstone in the development of kinase inhibitors and other therapeutic agents. researchgate.net The structural similarity of the diarylbutane core to these well-established pharmacophores suggests its potential for yielding novel bioactive molecules.

Research into related structures like diarylpentanoids has revealed promising antibacterial activity. mdpi.com The 3-phenylcoumarin (B1362560) scaffold, which can be seen as a rigidified diaryl structure, has also been extensively studied for various pharmacological applications. mdpi.com The flexibility of the butane chain in this compound, combined with the potential for diverse functionalization on the aromatic rings and the alkyl chain, makes the diarylbutane scaffold a highly attractive platform for generating new chemical entities with potential therapeutic value. nih.govmdpi.comnih.govsioc-journal.cn

Table 4: Biologically Active Scaffolds Related to the Diarylalkane Motif

| Scaffold | Representative Biological Activities |

|---|---|

| Diaryl Ether | Anticancer, Anti-inflammatory, Antiviral, Antibacterial nih.gov |

| Diarylurea | Anticancer (Kinase inhibition), Antithrombotic, Antimalarial researchgate.net |

| Diarylpentanoid | Antibacterial, Antitumor, Anti-inflammatory mdpi.com |

| 3-Phenylcoumarin | Acetylcholinesterase Inhibition, Anticancer mdpi.com |

| Naphthyridine | Anticancer, Anti-infectious, Neurological mdpi.com |

Q & A

Q. What are the standard synthetic routes for 4-Chloro-1,1-diphenylbutan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves:

- Reduction reactions : Catalytic hydrogenation of ketone precursors (e.g., 4-chloro-1,1-diphenylbutan-1-one) using palladium on carbon (Pd/C) under hydrogen gas .

- Grignard reactions : Reaction of chlorobenzene derivatives with butanol precursors, followed by acid quenching .

- Substitution reactions : Nucleophilic displacement of halides in diphenylbutanol derivatives using chloride sources (e.g., LiCl in THF) .

Q. Key factors affecting yield :

- Temperature control (e.g., low temperatures prevent side reactions in Grignard synthesis).

- Catalyst loading (e.g., 5-10% Pd/C for efficient hydrogenation).

- Solvent polarity (e.g., THF enhances nucleophilic substitution kinetics).

Table 1 : Synthetic route comparison

| Method | Yield Range | Optimal Conditions |

|---|---|---|

| Catalytic hydrogenation | 60-75% | 50°C, 3 atm H₂, ethanol |

| Grignard reaction | 45-65% | -20°C, dry THF, slow addition |

| Nucleophilic substitution | 55-70% | Reflux in THF, 12h |

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies proton environments (e.g., hydroxyl proton at δ 1.8–2.2 ppm; aromatic protons at δ 7.2–7.5 ppm) .

- ¹³C NMR : Confirms carbon backbone and chlorine substitution (e.g., C-Cl signal at δ 45–50 ppm) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects molecular ion peaks (m/z ~246 for M⁺) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Validates hydroxyl (O-H stretch at 3200–3400 cm⁻¹) and C-Cl bonds (550–750 cm⁻¹) .

Q. Best practices :

- Use deuterated solvents (e.g., CDCl₃) for NMR to avoid interference.

- Calibrate GC-MS with internal standards (e.g., tetradecane) for retention time accuracy.

Q. How can researchers determine the solubility profile of this compound for experimental design?

Methodological Answer:

- Gravimetric analysis : Dissolve known masses in solvents (e.g., ethanol, DCM, hexane) under controlled temperatures, then evaporate to measure residual solute .

- UV-Vis spectroscopy : Quantify solubility via Beer-Lambert law using λ_max (~270 nm for aromatic absorption) .

Table 2 : Solubility in common solvents (25°C)

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Ethanol | 120–150 | Polar protic, suitable for reactions |

| Dichloromethane | 200–220 | Non-polar, ideal for extractions |

| Hexane | <10 | Limited utility |

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound in substitution reactions?

Methodological Answer:

- Steric effects : The bulky diphenyl groups hinder nucleophilic attack at the hydroxyl-bearing carbon, favoring reactions at the para-chloro position .

- Electronic effects : Electron-withdrawing chlorine increases electrophilicity at adjacent carbons, directing nucleophiles (e.g., amines) to the meta position .

Q. Experimental validation :

Q. What strategies resolve contradictions in reported reaction mechanisms for hydroxyl group derivatization?

Methodological Answer: Discrepancies in mechanisms (e.g., SN1 vs. SN2 pathways) can arise from solvent polarity or leaving group stability.

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated solvents to distinguish between SN1 (solvent-dependent) and SN2 (steric-dependent) mechanisms .

- Computational modeling : Use density functional theory (DFT) to calculate activation energies for competing pathways .

Q. Case study :

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Q. Key findings :

- Stable in neutral conditions (pH 6–8) at ≤40°C.

- Degrades rapidly under acidic (pH <3) or alkaline (pH >10) conditions via hydrolysis.

Q. What computational approaches predict biological activity or toxicity of this compound derivatives?

Methodological Answer:

- Molecular docking : Screen derivatives against target proteins (e.g., cytochrome P450) using AutoDock Vina to predict metabolic pathways .

- Quantitative Structure-Activity Relationship (QSAR) : Develop models correlating substituent effects (e.g., logP, molar refractivity) with toxicity endpoints (e.g., LD₅₀) .

Q. Example :

Q. How can researchers optimize enantiomeric resolution for chiral derivatives of this compound?

Methodological Answer:

Q. Success metric :

Data Contradiction Analysis Example

Issue : Conflicting reports on catalytic hydrogenation efficiency.

Resolution :

- Compare Pd/C vs. Raney Ni catalysts under identical conditions.

- Pd/C yields higher purity (98%) but requires longer reaction times (12h vs. 6h for Ni) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.